molecular formula C10H12N2S B12624461 4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine CAS No. 921617-22-3

4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine

Cat. No.: B12624461
CAS No.: 921617-22-3
M. Wt: 192.28 g/mol
InChI Key: YPRBBMZJOYMCAC-UHFFFAOYSA-N
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Description

4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine is a heterocyclic compound that belongs to the class of benzothiadiazepines These compounds are characterized by a seven-membered ring containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine can be achieved through several methods. One common approach involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These compounds are converted to the corresponding N-amino derivatives, which then undergo cyclization to form the desired benzothiadiazepine .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of catalytic processes to ensure high yield and purity. The reaction conditions often include the use of solvents like methanol and catalysts such as sodium hydroxide at controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine include:

Uniqueness

What sets this compound apart is the presence of the ethenyl group, which can participate in additional chemical reactions and provide unique properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

921617-22-3

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

4-ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine

InChI

InChI=1S/C10H12N2S/c1-2-8-7-11-13-10-6-4-3-5-9(10)12-8/h2-6,8,11-12H,1,7H2

InChI Key

YPRBBMZJOYMCAC-UHFFFAOYSA-N

Canonical SMILES

C=CC1CNSC2=CC=CC=C2N1

Origin of Product

United States

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